molecular formula C21H23N3O3 B2906414 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one CAS No. 2320671-10-9

4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one

Cat. No.: B2906414
CAS No.: 2320671-10-9
M. Wt: 365.433
InChI Key: PZMJSNLBPDPGFY-UHFFFAOYSA-N
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Description

4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxy-substituted biphenyl, an azetidine ring, and a piperazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxy-substituted biphenyl intermediate, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, often involving azetidinone precursors. Finally, the piperazinone moiety is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic pathway. The scalability of the process is also considered to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include phenolic derivatives, alcohols, and substituted azetidine or piperazinone compounds. These products can further undergo additional modifications to yield a variety of derivatives with potential biological activities .

Scientific Research Applications

4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted biphenyl moiety, in particular, contributes to its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

4-[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-4-2-3-17(11-19)15-5-7-16(8-6-15)21(26)24-12-18(13-24)23-10-9-22-20(25)14-23/h2-8,11,18H,9-10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJSNLBPDPGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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